4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is an organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 4-methylphenylamine with a suitable quinazolinone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production methods often involve the use of automated reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under appropriate conditions, such as the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can lead to a variety of substituted quinazolinones.
Scientific Research Applications
4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol: This compound shares structural similarities with 4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one and is used in similar research applications.
2-{[(4-methylphenyl)amino]methyl}phenol: Another structurally related compound with potential biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its unique structure allows it to interact with different molecular targets, making it a valuable compound in various fields of scientific research.
Properties
IUPAC Name |
4-methyl-2-(4-methylanilino)-7,8-dihydro-6H-quinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-6-8-12(9-7-10)18-16-17-11(2)15-13(19-16)4-3-5-14(15)20/h6-9H,3-5H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDFASJSSJJYAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CCCC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.